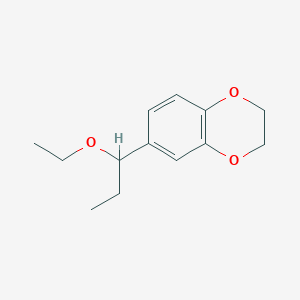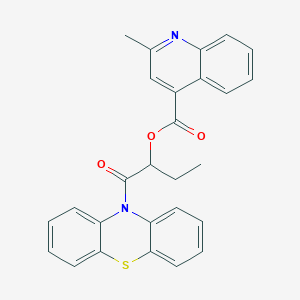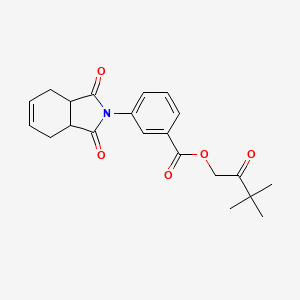
6-(1-ethoxypropyl)-2,3-dihydro-1,4-benzodioxine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to 6-(1-ethoxypropyl)-2,3-dihydro-1,4-benzodioxine often involves multi-step chemical processes, which may include the formation of lithiated intermediates reacting with various electrophiles. For example, related benzodioxine compounds have been synthesized through processes involving lithiation and subsequent reactions with electrophiles, leading to substituted benzodioxines (Besson et al., 1993).
Applications De Recherche Scientifique
Identification in Research Chemicals
Stańczuk et al. (2013) identified 6-(2-aminopropyl)benzofuran (6-APB) and similar compounds as "research chemicals." They noted these compounds' presence in products purchased online and confirmed their identities through chromatography and spectroscopy methods, highlighting the relevance of such compounds in forensic and drug monitoring research (Stańczuk et al., 2013).
Synthesis and Modification
Besson et al. (1993) discussed synthesizing benzodioxin derivatives, including methods for lithiation and reaction with various electrophiles. This is crucial for the development and modification of benzodioxine compounds for potential applications in chemistry and pharmaceuticals (Besson et al., 1993).
Anticancer and Antiangiogenic Activity
Romagnoli et al. (2015) evaluated benzofuran derivatives for anticancer properties. They found that specific substitutions on the benzene portion of these compounds enhanced antiproliferative activity against cancer cells, indicating potential applications in cancer treatment (Romagnoli et al., 2015).
Tubulin Polymerization Inhibition
Minegishi et al. (2015) synthesized a series of indenopyrazoles, including benzodioxin derivatives, and identified their antiproliferative activity. This suggests the potential use of such compounds in cancer therapeutics, particularly as inhibitors of tubulin polymerization (Minegishi et al., 2015).
Antiviral Activity
Tanaka et al. (2010) synthesized benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine with potent anti-HIV-1 activity. This highlights the potential use of benzodioxin derivatives in antiviral drug development (Tanaka et al., 2010).
Propriétés
IUPAC Name |
6-(1-ethoxypropyl)-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-3-11(14-4-2)10-5-6-12-13(9-10)16-8-7-15-12/h5-6,9,11H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHLJTKPCVBJSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OCCO2)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(2S*,6S*)-2,6-diallyl-4-methyl-3,6-dihydropyridin-1(2H)-yl]methyl}nicotinic acid](/img/structure/B4007848.png)
![N-1,3-benzothiazol-2-yl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4007851.png)
![2-{4-[2-(4-morpholinylcarbonyl)-4-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B4007864.png)
![N-{4-[(2-phenoxypropanoyl)amino]phenyl}-2-furamide](/img/structure/B4007869.png)
![[4-(4-aminopyridin-2-yl)phenyl]methanol](/img/structure/B4007874.png)
![methyl 3-[(4-chlorophenyl)amino]-2-cyclopentyl-3-oxopropanoate](/img/structure/B4007881.png)

![ethyl 1-{[(2,3-di-2-pyridinyl-6-quinoxalinyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4007893.png)
![N-(2-ethoxybenzyl)-N-ethyl-2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B4007908.png)
![1-[2-hydroxy-3-(4-methoxy-2-{[(2,2,2-trifluoroethyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B4007920.png)
![N-(3-chloro-2-methylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4007923.png)

![3-(2-thienyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B4007934.png)
![6-(tetrahydro-2-furanylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B4007942.png)